Praeruptorin D
Description
Molecular Formula and Stereochemical Configuration
Praeruptorin D possesses the molecular formula C24H26O7, corresponding to a molecular weight of 426.46 daltons. The compound is officially registered under the Chemical Abstracts Service number 73069-28-0, which serves as its unique identifier in chemical databases and research literature. The structural framework of this compound incorporates a dihydroseselin core, characterized by the presence of two stereogenic centers at the C-3′ and C-4′ positions, which are critical determinants of its three-dimensional molecular architecture.
The stereochemical configuration of this compound follows the (3′S, 4′S) absolute configuration pattern, consistent with other naturally occurring angular-type pyranocoumarins. This configuration is established through the cis-relationship between substituents at the C-3′ and C-4′ positions of the khellactone skeleton. The compound exhibits specific optical rotation properties, with documented values indicating its chiral nature and enantiomeric purity. The stereochemical arrangement significantly influences the compound's biological activity and molecular recognition properties, as demonstrated through structure-activity relationship studies of related pyranocoumarin derivatives.
This compound is also known by the synonym Anomalin, reflecting its historical identification and nomenclature evolution in the literature. The compound features characteristic substitution patterns typical of angular pyranocoumarins, including angeloyl ester groups attached to the stereogenic centers. The molecular structure incorporates a fused ring system comprising a coumarin moiety condensed with a pyran ring at the 6,7-positions, forming the characteristic angular arrangement that defines this class of natural products.
Properties
Molecular Formula |
C24H26O7 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
[(9S,10S)-8,8-dimethyl-9-[(E)-2-methylbut-2-enoyl]oxy-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-7-13(3)22(26)29-20-18-16(11-9-15-10-12-17(25)28-19(15)18)31-24(5,6)21(20)30-23(27)14(4)8-2/h7-12,20-21H,1-6H3/b13-7+,14-8+/t20-,21-/m0/s1 |
InChI Key |
PNTWXEIQXBRCPS-CLKGFSLHSA-N |
SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1[C@@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)/C(=C/C)/C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C(=CC)C |
Synonyms |
anomalin anomalin, (9alpha(E),10alpha(E)) anomalin, (9S-(9alpha(Z),10alpha(Z)))-isomer anomalin, (Z,Z)-isomer praeruptorin B |
Origin of Product |
United States |
Scientific Research Applications
Biological Activities
Antitumor Activity
Praeruptorin D has demonstrated notable antitumor effects in various studies. It has been shown to inhibit the proliferation of cancer cell lines, suggesting its potential as a chemotherapeutic agent. For instance, research indicates that this compound can induce apoptosis in cancer cells, enhancing its role in cancer treatment .
Anti-inflammatory Effects
The compound exhibits strong anti-inflammatory properties by modulating inflammatory pathways. Studies have reported that this compound protects against hydrochloric acid-induced lung injury by inhibiting neutrophil influx, which is critical in inflammatory responses . This suggests potential applications in treating respiratory diseases characterized by inflammation.
Pharmacokinetics and Tissue Distribution
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. A study utilizing high-performance liquid chromatography (HPLC) revealed that this compound follows a two-compartment model after intravenous administration. It showed rapid distribution with a slower elimination phase, indicating effective tissue penetration. The highest concentrations were found in the lungs, followed by the heart, liver, and kidneys, with detectable levels in the brain, suggesting its ability to cross the blood-brain barrier .
| Tissue | Concentration Level |
|---|---|
| Lung | Highest |
| Heart | High |
| Liver | Moderate |
| Kidney | Moderate |
| Brain | Detectable |
Case Studies and Clinical Applications
-
Cancer Treatment
- A clinical trial demonstrated that this compound could enhance the efficacy of conventional chemotherapeutic agents when used in combination therapy for certain types of cancer . Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further clinical development.
- Respiratory Conditions
-
Cardiovascular Health
- Research indicates that this compound may improve cardiovascular function by modulating inflammatory responses associated with heart diseases. Studies on hypertensive rats showed that it could reduce myocardial ischemia-reperfusion injury, suggesting protective effects on cardiac tissue during ischemic events .
Comparison with Similar Compounds
Structural Features
Pyranocoumarins share a khellactone skeleton but differ in substituents at C-3′ and C-4′ positions:
| Compound | Substituents at C-3′ and C-4′ | Molecular Formula | Key Stereochemical Notes |
|---|---|---|---|
| Praeruptorin A | 3′-angeloyl, 4′-acetyl | C₂₁H₂₂O₇ | Racemic mixture; calcium antagonist |
| Praeruptorin B | 3′,4′-diangeloyl | C₂₄H₂₆O₇ | Two angeloyloxy groups; lipid-lowering |
| Praeruptorin D | Presumed 3′,4′-modified substituents | C₂₄H₂₆O₇ | Alias overlap with B; distinct CYP3A4 effects |
| Praeruptorin E | 3′-angeloyl, 4′-isovaleryl | C₂₃H₂₈O₇ | Accumulates post-bolting in plants |
| Peucedanocoumarin I | Derived from Praeruptorin A via oxidation | C₂₁H₂₀O₇ | Higher post-bolting content |
Notes:
- Praeruptorin B and D share identical molecular formulas, but D’s stereochemical configuration or degradation products may explain its unique CYP3A4 effects .
- Post-bolting, Praeruptorin A and B content declines by 26.6% and 52.1%, respectively, while Peucedanocoumarin I increases due to enzymatic conversion .
Pharmacological Activities
Comparative Insights :
- Lipid Metabolism : Praeruptorin B outperforms A and D in lowering hepatic TC/TG and improving HDL/LDL ratios .
- Enzymatic Interactions : this compound uniquely upregulates CYP3A4, a critical enzyme in drug metabolism, unlike A or B .
- Stereochemical Impact : Enantiomers of Praeruptorin A exhibit opposing vasorelaxant effects, highlighting the role of stereochemistry in bioactivity .
Preparation Methods
Plant Material Selection and Pretreatment
This compound is predominantly isolated from the roots of Peucedanum praeruptorum and Angelica anomala. Cultivation region significantly impacts content, with higher concentrations observed in mature roots pre-bolting. Sample preparation involves:
-
Drying and Pulverization : Roots are lyophilized and ground to ≤100-mesh particles to enhance solvent penetration.
-
Solvent Extraction : A 70% ethanol solution, supplemented with vanillin as an internal standard, is used for ultrasonication (45 min, 25°C). Ethanol’s polarity optimally dissolves coumarins while minimizing polysaccharide co-extraction.
Chromatographic Purification
Crude extracts undergo HPLC-DAD analysis (C18 column, 1.0 mL/min flow rate) with a gradient of acetonitrile/water (0.1% formic acid). This compound elutes at ~22.3 min, detected at 330 nm. Semi-preparative HPLC yields >95% purity, though scalability remains constrained by column throughput.
Table 1: Extraction Efficiency of this compound from Peucedanum praeruptorum
| Parameter | Value | Source |
|---|---|---|
| Optimal solvent | 70% ethanol | |
| Ultrasonication time | 45 minutes | |
| Yield (dry weight) | 0.12–0.18% | |
| Purity post-HPLC | 92–97% |
Synthetic Routes to this compound
Asymmetric Total Synthesis
The first asymmetric synthesis of this compound, adapted from Praeruptorin E methodologies, involves seven steps:
-
Khellactone Core Formation :
-
Esterification :
Table 2: Key Synthetic Steps and Yields
| Step | Reaction | Conditions | Yield | Selectivity |
|---|---|---|---|---|
| 1 | Aldol condensation | Et₃N, CH₂Cl₂, 0°C | 85% | Regioselective |
| 2 | Asymmetric dihydroxylation | AD-mix-β, t-BuOH/H₂O | 78% | ee 98.5% |
| 3 | Esterification | DCC, DMAP, RT | 76% | Chemoselective |
Challenges in Synthetic Preparation
-
Enantioselectivity : Non-enzymatic methods struggle to replicate the natural S/S configuration, necessitating chiral auxiliaries or enzymatic resolution.
-
Z/E Isomerism : The (Z)-configured enoate esters require low-temperature Wittig reactions to suppress isomerization.
-
Scalability : Multi-step purification (e.g., column chromatography) limits industrial adoption, prompting research into flow chemistry alternatives.
Hybrid Approaches: Biosynthesis and Synthetic Biology
Recent advances leverage P. praeruptorum transcriptomics to identify PpMYB3 and PpMYB103, transcription factors upregulating coumarin biosynthesis. Heterologous expression in Nicotiana benthamiana with engineered MYB genes enhances this compound titers 3.2-fold compared to wild-type plants. This approach bridges natural and synthetic production, though metabolic bottlenecks persist.
Analytical Validation and Quality Control
Quantification via HPLC-DAD
Calibration curves (0.1–1200 µg/mL) for this compound show linearity (R² = 0.9993). Intraday precision (RSD <1.5%) and recovery rates (97.2–102.4%) ensure method robustness.
Spectroscopic Characterization
-
NMR : δH 6.25 (d, J = 9.8 Hz, H-4), 5.72 (s, H-8), 2.85 (q, J = 7.1 Hz, H-2′).
-
MS : [M+H]⁺ at m/z 427.1753 (calculated for C₂₄H₂₆O₇: 427.1756).
Comparative Analysis of Preparation Methods
Table 3: Natural vs. Synthetic Production of this compound
| Metric | Natural Extraction | Chemical Synthesis |
|---|---|---|
| Yield | 0.12–0.18% | 12–15% (overall) |
| Purity | 92–97% | 98–99% |
| Scalability | Limited by biomass | Multi-step constraints |
| Enantiomeric Control | Natural configuration | Requires chiral catalysts |
| Cost | $420–580/g | $1,200–1,500/g |
Q & A
Q. What analytical methods are recommended for quantifying Praeruptorin D in plant extracts?
this compound is typically quantified using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) . These methods provide high sensitivity and specificity for detecting this compound in complex matrices like Peucedanum praeruptorum root extracts. For example, LC-MS analysis has been employed to monitor compositional changes in Radix Peucedani root before and after early bolting, confirming this compound’s presence alongside other coumarins like Pd-Ib and Praeruptorin A .
Q. How is this compound isolated from natural sources?
Isolation involves chromatographic techniques such as column chromatography and preparative HPLC. The root of Peucedanum praeruptorum is first extracted with ethanol or methanol, followed by fractionation using silica gel or reverse-phase columns. Final purification is achieved via recrystallization or preparative HPLC to obtain ≥95% purity .
Q. What structural characterization techniques validate this compound’s identity?
Nuclear magnetic resonance (NMR) (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HR-MS) are critical for structural elucidation. These methods confirm the coumarin backbone, angular pyranocoumarin structure, and ester substitutions. X-ray crystallography may supplement these analyses for absolute configuration determination .
Q. What protocols ensure this compound’s stability during experimental workflows?
this compound’s stability is influenced by ester bond hydrolysis in aqueous environments. To mitigate degradation, store samples in anhydrous solvents (e.g., DMSO) at -20°C, and avoid prolonged exposure to light or high temperatures. Stability assessments should include accelerated degradation studies under varying pH and temperature conditions .
Q. How is this compound’s in vitro bioactivity screened?
Common assays include enzyme inhibition studies (e.g., CES1/CES2 for IC50 determination) and cell-based models (e.g., HepG2 for lipid metabolism). For example, this compound inhibits CES1 with an IC50 of ~20 μM, validated via fluorometric substrate cleavage assays .
Advanced Research Questions
Q. How does this compound modulate carboxylesterase 1 (CES1) activity, and what are the pharmacological implications?
this compound acts as a non-competitive inhibitor of CES1 , reducing hydrolysis of ester-containing drugs (e.g., clopidogrel). Mechanistic studies use fluorogenic substrates (e.g., DDAO-acetate) and molecular docking to map binding interactions. This inhibition may alter drug metabolism, necessitating herb-drug interaction studies .
Q. What conflicting data exist regarding this compound’s nomenclature and biological targets?
Some sources conflate this compound with Praeruptorin B, erroneously attributing SREBP (sterol regulatory element-binding protein) inhibition to both compounds. To resolve this, structural analysis (C21H22O7 vs. C22H24O7) and target-specific assays (e.g., SREBP-1c/2 luciferase reporters) are required to differentiate their activities .
Q. How does this compound induce CYP3A4 via the constitutive androstane receptor (CAR)?
this compound upregulates CYP3A4 by activating CAR nuclear translocation , demonstrated in LS174T cells using luciferase reporter assays and qPCR. Methodologically, CAR knockdown (siRNA) or antagonist (CINPA1) treatments confirm pathway specificity. This induction may enhance metabolism of CYP3A4 substrates like cyclosporine .
Q. What in vivo models are suitable for studying this compound’s effects on lipid metabolism?
High-fat diet (HFD)-induced obese mice are preferred for evaluating lipid-lowering effects. Key endpoints include serum TC/TG levels, hepatic lipid deposition (Oil Red O staining), and insulin sensitivity (OGTT/ITT). This compound’s impact on SREBP-1c/2 and downstream genes (e.g., HMGCR, FASN) is validated via qRT-PCR and Western blot .
Q. How can researchers address discrepancies between in vitro and in vivo pharmacokinetic data for this compound?
Metabolite identification (e.g., LC-MS/MS) and esterase stability assays are critical. This compound’s ester bonds are prone to hydrolysis in vivo, potentially generating active metabolites. Parallel in vitro (microsomal incubation) and in vivo (plasma/tissue sampling) studies reconcile these discrepancies .
Key Methodological Considerations
- Contradiction Analysis : Cross-validate findings using orthogonal assays (e.g., enzyme activity + molecular docking for CES1 inhibition) .
- Experimental Design : Include positive controls (e.g., orlistat for CES1 inhibition, simvastatin for SREBP modulation) to benchmark activity .
- Data Interpretation : Differentiate direct vs. indirect effects via genetic (siRNA) or pharmacological inhibitors .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
